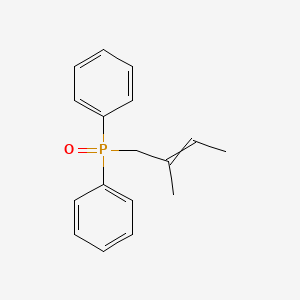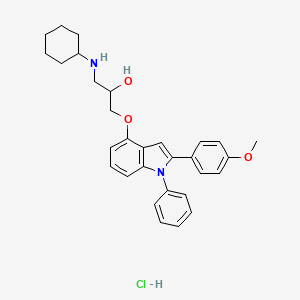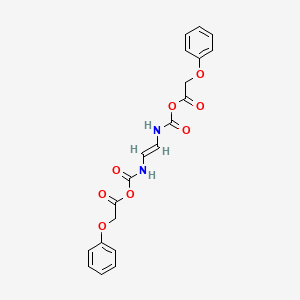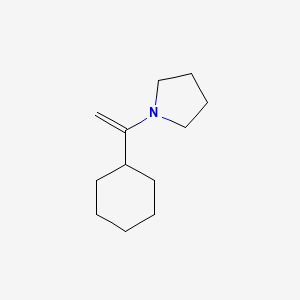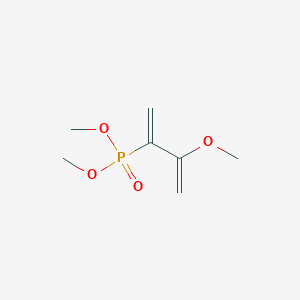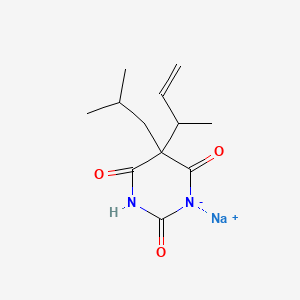
5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt is a derivative of barbituric acid. This compound is known for its central nervous system depressant properties, which makes it useful in various medical applications, particularly as a sedative and anesthetic . It is a member of the barbiturate family, which has been widely studied for its pharmacological effects.
Méthodes De Préparation
The synthesis of 5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt involves the reaction of barbituric acid with isobutyl and methylallyl groups. The synthetic route typically includes the following steps:
Formation of Barbituric Acid: Barbituric acid is synthesized by the condensation of urea with malonic acid or its derivatives.
Substitution Reaction: The hydrogen atoms at the 5-position of barbituric acid are substituted with isobutyl and methylallyl groups.
Neutralization: The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the binding of GABA to its receptors, leading to increased chloride ion influx and hyperpolarization of neuronal membranes . This results in the inhibition of neuronal activity, producing sedative and anesthetic effects.
Comparaison Avec Des Composés Similaires
5-Isobutyl-5-(1-methylallyl)barbituric acid sodium salt is similar to other barbiturates such as phenobarbital and butalbital . it is unique in its specific substitution pattern, which imparts distinct pharmacological properties. For example:
Phenobarbital: Known for its long-lasting anticonvulsant effects.
Butalbital: Commonly used in combination with other drugs for the treatment of tension headaches.
These compounds share a common barbituric acid core but differ in their side chains, leading to variations in their pharmacokinetics and therapeutic uses.
Propriétés
Numéro CAS |
73681-10-4 |
|---|---|
Formule moléculaire |
C12H17N2NaO3 |
Poids moléculaire |
260.26 g/mol |
Nom IUPAC |
sodium;5-but-3-en-2-yl-5-(2-methylpropyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-5-8(4)12(6-7(2)3)9(15)13-11(17)14-10(12)16;/h5,7-8H,1,6H2,2-4H3,(H2,13,14,15,16,17);/q;+1/p-1 |
Clé InChI |
QIMDLCNWZCSJRV-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CC1(C(=O)NC(=O)[N-]C1=O)C(C)C=C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


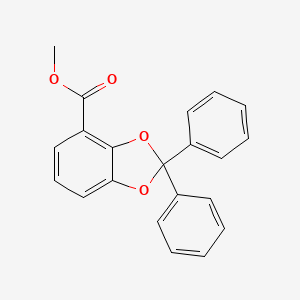
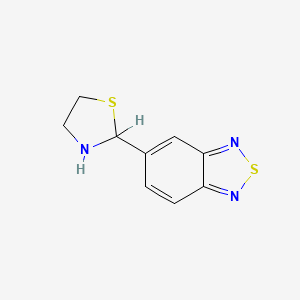
![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
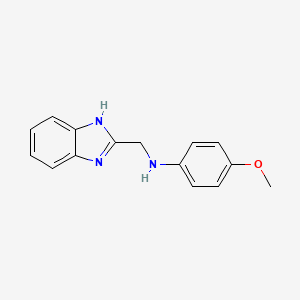
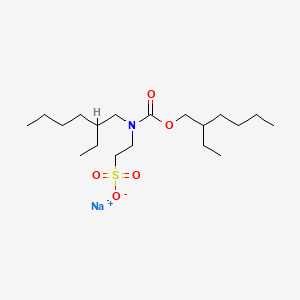
![1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol](/img/structure/B14455572.png)


